Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h1-5H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCICUCHBMFSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718240 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-55-4 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Cyclization Strategies
A primary method involves the condensation of bromo-imidazo[1,2-a]pyridine-3-carboxylic acid derivatives with piperazine-containing intermediates. For example, CN104370898A describes a two-step protocol starting with 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid (Compound 1) reacting with a piperazine derivative (Compound 2) under coupling agents such as EDCI or HOBt in solvents like DMF or THF. The reaction proceeds via nucleophilic acyl substitution, forming an amide bond (Compound 3). Subsequent Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-methylenedioxyphenylboronic acid) in the presence of Pd(PPh₃)₄ yields the 5-substituted imidazo[1,2-a]pyridine scaffold. Acidic hydrolysis of the ester intermediate using concentrated HCl finalizes the carboxylic acid and forms the hydrochloride salt.
Key Reaction Conditions :
Mizoroki–Heck Coupling and Functionalization
Frontiers in Chemistry (2020) highlights the Mizoroki–Heck reaction for introducing alkyl or aryl groups at the 6-position of the imidazo[1,2-a]pyridine core. Starting from ethyl imidazo[1,2-a]pyridine-3-carboxylate, palladium-catalyzed coupling with benzyl acrylate or allyl derivatives installs substituents, followed by hydrogenolysis to remove protecting groups. Hydrolysis with 12 M HCl converts the ester to the carboxylic acid, concurrently forming the hydrochloride salt.
Optimization Insight :
-
Microwave irradiation reduces reaction time from 24 hours to 30 minutes.
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NaBH₄/NiCl₂-mediated reduction ensures selective double bond saturation without over-reduction.
Hydrolysis and Salt Formation
Ester to Carboxylic Acid Conversion
The ester intermediate (e.g., ethyl imidazo[1,2-a]pyridine-5-carboxylate) undergoes basic or acidic hydrolysis. PMC8720286 reports using 12 M HCl under reflux for 5 hours to achieve quantitative conversion to the carboxylic acid. GlpBio’s protocol confirms this method, yielding the hydrochloride salt with >95% purity after silica gel chromatography (methylene chloride:methanol = 15:1).
Critical Parameters :
Alternative Approaches: Four-Component Reactions
A four-component reaction (4CR) catalyzed by iodine enables rapid assembly of tetrahydroimidazo[1,2-a]pyridines via Knoevenagel condensation and enamine formation. While this method primarily targets reduced analogs, oxidative dehydrogenation with DDQ or MnO₂ could access the aromatic imidazo[1,2-a]pyridine system, though yields remain suboptimal (30–40%).
Analytical Characterization
Spectroscopic Data
1H-NMR (DMSO-d₆, 400 MHz) :
-
δ 9.11 (s, 1H, imidazole-H)
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δ 8.56–8.54 (m, 1H, pyridine-H)
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δ 7.78 (s, 2H, NH₂)
EI-MS (m/z) :
Purity and Solubility
HPLC analysis (214 nm, 5.5-minute method) confirms >95% purity. The hydrochloride salt is soluble in DMSO (50 mg/mL) and methanol but insoluble in water.
Comparative Analysis of Synthetic Methods
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.61 g/mol | |
| Solubility (DMSO) | 50 mg/mL | |
| Storage | -20°C (1 month), -80°C (6 months) |
Challenges and Optimization Opportunities
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Low Yields in Cross-Coupling : Pd catalyst deactivation by heterocyclic nitrogen atoms remains a limitation. Switching to Buchwald-Hartwig conditions (e.g., XPhos-Pd-G3) may improve efficiency.
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Salt Hygroscopicity : The hydrochloride salt is moisture-sensitive. Lyophilization or co-crystallization with counterions (e.g., citrate) could enhance stability .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical behavior of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent positions and functional groups. Key analogs include:
Key Observations:
- Positional Effects : The 5-carboxylic acid substituent in the target compound contrasts with 2-carboxylic acid derivatives (e.g., ). Substituent position influences electronic distribution and binding affinity to targets like FXa .
- Salt Forms : The hydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., ethyl esters in ), critical for bioavailability in drug formulations .
- Halogen vs. Carboxylic Acid : Chloro substituents (e.g., 5-chloro in ) are common in agrochemicals, while carboxylic acids are favored in pharmaceuticals for hydrogen bonding .
Biological Activity
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives are recognized for their unique heterocyclic structure, which contributes to their wide range of biological activities. These compounds have been shown to exhibit properties such as antimicrobial , anti-inflammatory , antitumor , and antiviral activities. The scaffold has been utilized in the development of several clinically relevant drugs, including zolpidem and alpidem, highlighting its importance in pharmaceutical research .
Antimicrobial Activity
This compound has demonstrated potent activity against various strains of bacteria and fungi. Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives. This indicates a strong potential for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 18 | ≤0.006 | Mtb H37Rv |
| 13 | ≤1 | Mtb H37Rv |
| 12 | ≤0.03 | MDR Strains |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, compounds from this class have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. A recent study evaluated several analogs against HeLa cells, revealing that some compounds exhibited IC50 values below 150 μM, suggesting strong anticancer activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1a | <150 | HeLa |
| 1d | <150 | HeLa |
| 1l | >735 | HeLa |
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridines is crucial for optimizing their pharmacological profiles. Modifications to the imidazo ring and substituents can significantly influence biological activity. For example, the presence of specific functional groups has been linked to enhanced activity against Mtb and improved cytotoxicity against cancer cells. Studies have indicated that substituents at the 2 and 7 positions of the imidazo ring can enhance antibacterial potency while maintaining low cytotoxicity in mammalian cells .
Case Study 1: Antitubercular Activity
In a high-throughput screening campaign targeting Mtb, several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors. Notably, compound 18 was found to be significantly more effective than the clinical candidate PA-824 against various resistant strains, suggesting a novel mechanism of action distinct from existing therapies .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, multiple imidazo[1,2-a]pyridine derivatives were evaluated for their effects on human cervical carcinoma cells. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations further elucidated the interaction mechanisms at play within target proteins associated with cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride to ensure stability during experiments?
- Methodological Answer :
- Store the compound at -20°C for long-term stability (up to 1–2 years) and at -4°C for short-term use (6–12 weeks). Ensure airtight containers to prevent moisture absorption .
- During handling, use glove boxes for air-sensitive steps and wear PPE (nitrile gloves, lab coats, and safety goggles). Post-experiment waste should be segregated and disposed via certified chemical waste services .
Q. How can researchers optimize the synthesis of Imidazo[1,2-a]pyridine derivatives using microwave-assisted techniques?
- Methodological Answer :
- Use a 1:2 methanol/water solvent ratio under microwave conditions (e.g., 100–150°C, 10–30 minutes). Catalysts like trifluoroacetic acid (TFA, 1 mg per 0.1 mmol substrate) improve reaction efficiency .
- Monitor reaction progress via TLC or HPLC. Post-reaction, purify derivatives using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm, ester groups at δ 3.7–4.3 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]+) with <2 ppm error. For example, (Z)-3-(6-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl)-2-(p-tolyl)acrylonitrile shows HRMS at m/z 412.2024 .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA optimize reaction conditions (e.g., solvent effects, temperature) .
- Integrate machine learning (e.g., ICReDD’s workflow) to predict regioselectivity in cyclization steps. Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .
Q. What strategies resolve contradictory bioactivity data in Imidazo[1,2-a]pyridine-based compounds across in vitro models?
- Methodological Answer :
- Perform dose-response assays (e.g., IC50 curves) under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., imazethapyr for herbicide studies) .
- Use meta-analysis to compare results across studies. For example, discrepancies in cholinergic receptor binding (e.g., Haemonchus targets) may arise from assay sensitivity variations—address via SPR (surface plasmon resonance) validation .
Q. How do structural modifications (e.g., trifluoromethyl groups) influence the physicochemical properties of Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF3 at position 5) to enhance metabolic stability. Assess logP via HPLC (C18 column, acetonitrile/water mobile phase) .
- Compare solubility profiles using shake-flask method (aqueous buffer vs. DMSO). For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has reduced water solubility (logP ~2.5) but improved membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
